molecular formula C14H21N3O2 B6617664 tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate CAS No. 889948-05-4

tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate

Cat. No.: B6617664
CAS No.: 889948-05-4
M. Wt: 263.34 g/mol
InChI Key: JMKZYBBPLVXATG-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate (CAS No: 889948-05-4 ) is a synthetically valuable chemical intermediate with a molecular formula of C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound features a unique molecular architecture combining an azetidine ring—a four-membered saturated nitrogen heterocycle—with a 2-aminophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group . The Boc group serves to protect the secondary amine, enhancing the compound's stability during synthetic transformations and allowing for selective deprotection under mild acidic conditions . This strategic protection makes it particularly valuable in multi-step synthesis, especially in pharmaceutical research where azetidine derivatives are increasingly investigated for their therapeutic potential. The structural motif of this compound is frequently employed in medicinal chemistry as a versatile building block for the development of biologically active molecules, including anticancer agents . Researchers utilize this compound in the design and synthesis of novel therapeutic candidates, particularly as it can be further functionalized at both the aniline and azetidine rings to create diverse molecular libraries. The 2-aminophenyl component may serve as a handle for further cyclization reactions or as a key pharmacophore element in target molecule design. When handling this product, standard laboratory safety precautions should be observed. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. For complete handling, storage, and safety information, please refer to the material safety data sheet.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-10-8-17(9-10)12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKZYBBPLVXATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenyl azetidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include dichloromethane and ethanol, while catalysts such as palladium complexes may be employed to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are often employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate span several scientific disciplines:

Organic Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules, facilitating the construction of various chemical frameworks used in pharmaceuticals and agrochemicals .

Biological Research

  • Enzyme Mechanism Studies : It is employed to investigate enzyme mechanisms and protein interactions. The compound's ability to selectively interact with specific enzymes makes it a valuable tool in biochemical research.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, particularly against Gram-positive bacteria. Its structural components allow for interactions that disrupt bacterial membranes .

Medicinal Chemistry

  • Drug Development : Research is ongoing to explore its potential as a building block for new pharmaceuticals. Its unique structure suggests possible applications in developing drugs targeting specific diseases .
  • Cytotoxicity Studies : The compound has been evaluated for cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy .

Data Summary

The following table summarizes the biological activities observed for this compound:

Activity TypeObserved EffectsReference
AntimicrobialEffective against certain Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityPotential cytotoxic effects on cancer cell lines

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antibacterial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus, suggesting mechanisms involving membrane disruption.
  • Enzyme Inhibition Analysis : Research focused on its ability to inhibit enzymes involved in metabolic pathways, showcasing its potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Variations in Azetidine Substituents

The substituent on the azetidine nitrogen significantly alters physicochemical and biological properties. Key analogues include:

Compound Name Substituent on Azetidine-N Molecular Formula Molecular Weight CAS Number Purity Key Features
tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate 2,2-Difluoroethyl C₁₀H₁₈F₂N₂O₂ 236.26 1818847-71-0 97% Enhanced lipophilicity; potential for fluorophilic interactions
tert-Butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate Thietan-3-yl (3-membered S-ring) C₁₁H₂₀N₂O₂S 256.35 EN300-676024* Sulfur atom may improve solubility; steric hindrance from thietan
tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate Pyrimidin-4-yl C₁₂H₁₈N₄O₂ 250.30 1380300-30-0 Heteroaromatic ring enables π-π interactions; potential kinase inhibition

Variations in Aromatic Ring Substituents

Modifications to the aromatic group influence electronic properties and binding affinity:

Compound Name Aromatic Substituent Molecular Formula Molecular Weight CAS Number Purity Key Features
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl + cyclopropane C₁₄H₁₈FNO₂ 251.30 1286274-19-8 Cyclopropane increases rigidity; fluorine enhances metabolic stability
tert-Butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate 4-Aminophenyl C₁₄H₂₁N₃O₂ 263.34 Para-amino group alters hydrogen-bonding geometry vs. ortho isomer

Hybrid and Complex Analogues

Compounds combining multiple structural motifs exhibit unique properties:

Compound Name Core Structure Molecular Formula Molecular Weight CAS Number Purity Key Features
tert-Butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride Azetidine + cyclopropane C₁₁H₂₁N₃O₂·HCl 279.77 1949836-68-3 95% Dual ring system may enhance conformational stability
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate Cyclopropane + aminoethyl C₁₁H₂₂N₂O₂ 214.30 1032684-85-7 Aminoethyl chain introduces flexibility and cationic potential

Biological Activity

Tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H21N3O2
  • Molecular Weight : 263.34 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C)OC(=O)N1CNC1C2=CC=C(C=C2)N

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the azetidine ring and subsequent attachment of the aniline moiety. Common methods include using tert-butyl dicarbonate (Boc2O) in the presence of bases like triethylamine under controlled conditions to ensure high yield and purity.

1. Anticancer Properties

Research has shown that compounds similar to this compound exhibit notable anticancer activity. For instance, studies on structurally related compounds have demonstrated significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and U87 MG (glioblastoma) cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

2. Antimicrobial Activity

Compounds with similar structures have been tested for antimicrobial properties, showing effectiveness against a range of bacterial strains. The biological activity is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis within bacterial cells .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The structural rigidity provided by the azetidine ring enhances binding affinity to target proteins.
  • Selective Deprotection : The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further biochemical interactions.

Case Study 1: Antiproliferative Activity

In a study evaluating various derivatives of azetidine-based compounds, it was found that those with additional lipophilic substituents exhibited enhanced antiproliferative activity against MCF-7 cells. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that selected compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential applications in treating resistant bacterial infections .

Data Summary Table

Property Value
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Anticancer ActivityEffective against MCF-7, HCT116, U87 MG
Antimicrobial ActivityEffective against various bacterial strains
Mechanism of ActionInhibition of PI3K/mTORC1 pathways

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized azetidine intermediates. For example, tert-butyl chloroformate can react with azetidin-3-amine derivatives under anhydrous conditions in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions such as hydrolysis. Yield optimization may require iterative purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : The tert-butyl group appears as a singlet (~1.4 ppm for nine protons) in 1^1H NMR. The azetidine ring protons resonate between 3.0–4.5 ppm, while the 2-aminophenyl moiety shows aromatic protons (6.5–7.5 ppm) and NH2_2 signals (variable depending on solvent).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ for C14_{14}H20_{20}N3_3O2_2: expected m/z 262.16).
  • IR : Carbamate C=O stretch (~1680–1720 cm1^{-1}) and NH stretches (~3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during structural elucidation?

  • Methodological Answer : Use dual refinement approaches in programs like SHELXL to test alternative models. For example, if disorder is observed in the azetidine ring or tert-butyl group, apply occupancy refinement and constraints to stabilize the model. Validate hydrogen bonding (e.g., NH–O interactions) against electron density maps. Cross-check with DFT-optimized geometries to resolve ambiguities .

Q. How does the azetidine ring influence nucleophilic substitution reactivity in derivatization reactions?

  • Methodological Answer : The azetidine’s strained three-membered ring enhances reactivity in ring-opening reactions. For example, treatment with electrophiles (e.g., alkyl halides) at the secondary amine site proceeds via SN2 mechanisms. Solvent polarity (e.g., DMF vs. THF) and steric effects from the tert-butyl group modulate reaction rates. Monitor progress via TLC or HPLC to optimize conditions for specific derivatives .

Q. What in vitro assays evaluate enzymatic inhibition potential?

  • Methodological Answer :
  • Fluorescence Polarization Assays : Measure binding affinity to target enzymes (e.g., kinases or proteases) using fluorescently labeled substrates.
  • Kinetic Studies : Determine IC50_{50} values via dose-response curves under varying substrate concentrations.
  • Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics (kon_{on}/koff_{off}) between the compound and immobilized enzyme .

Key Considerations for Experimental Design

  • Crystallography : Use synchrotron radiation for high-resolution data collection if twinning or weak diffraction is observed. Apply SHELXD for phase determination in challenging cases .
  • Structure-Activity Relationship (SAR) : Systematically modify the 2-aminophenyl substituent (e.g., electron-withdrawing groups) to enhance binding affinity. Compare with analogs like tert-butyl N-[1-(4-hydroxymethylphenyl)azetidin-3-yl]carbamate .

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